Caulerpenyne

説明

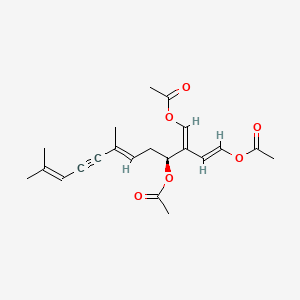

Structure

3D Structure

特性

CAS番号 |

70000-22-5 |

|---|---|

分子式 |

C21H26O6 |

分子量 |

374.4 g/mol |

IUPAC名 |

[(1E,3Z,4S,6E)-4-acetyloxy-3-(acetyloxymethylidene)-7,11-dimethyldodeca-1,6,10-trien-8-ynyl] acetate |

InChI |

InChI=1S/C21H26O6/c1-15(2)8-7-9-16(3)10-11-21(27-19(6)24)20(14-26-18(5)23)12-13-25-17(4)22/h8,10,12-14,21H,11H2,1-6H3/b13-12+,16-10+,20-14-/t21-/m0/s1 |

InChIキー |

INZBEAIXTUMDIW-WXBLODKZSA-N |

SMILES |

CC(=CC#CC(=CCC(C(=COC(=O)C)C=COC(=O)C)OC(=O)C)C)C |

異性体SMILES |

CC(=CC#C/C(=C/C[C@@H](/C(=C\OC(=O)C)/C=C/OC(=O)C)OC(=O)C)/C)C |

正規SMILES |

CC(=CC#CC(=CCC(C(=COC(=O)C)C=COC(=O)C)OC(=O)C)C)C |

同義語 |

3-((acetyloxy)methylene)-7,11-dimethyl-1,6,10-dodecatrien-8-yne-1,4-diol diacetate caulerpenyne |

製品の起源 |

United States |

Foundational & Exploratory

The Discovery and Isolation of Caulerpenyne from Caulerpa taxifolia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caulerpenyne, a unique sesquiterpenoid produced by the green alga Caulerpa taxifolia, has garnered significant interest within the scientific community due to its potent cytotoxic and antiproliferative properties. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound. Detailed experimental protocols for its extraction and purification via classical column chromatography, preparative high-performance liquid chromatography (HPLC), and centrifugal partition chromatography (CPC) are presented, alongside a comparative analysis of the yield and purity achievable with each method. Furthermore, comprehensive spectroscopic data, including 1H and 13C Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS), are provided for the structural elucidation and identification of this compound. Finally, this guide visualizes the established experimental workflows and explores the molecular mechanism of this compound's biological activity, specifically its disruptive effect on the microtubule network, a key target in cancer chemotherapy.

Introduction

Caulerpa taxifolia, a species of green algae, is known to produce a variety of secondary metabolites, with this compound being the most abundant and biologically active. First isolated from Caulerpa prolifera in 1978, this compound is a sesquiterpenoid characterized by a highly reactive bis-enol acetate group, which is believed to be responsible for its wide range of biological activities, including antibacterial and antitumor effects.[1] Its potent cytotoxicity against various cancer cell lines has positioned it as a promising candidate for further investigation in drug development. This guide aims to provide a comprehensive technical resource for researchers interested in the isolation and study of this intriguing natural product.

Experimental Protocols

Extraction of this compound from Caulerpa taxifolia

The initial step in isolating this compound involves its extraction from the algal biomass. Organic solvents are employed to efficiently extract the lipophilic sesquiterpenoid from the aqueous cellular environment.

Protocol: Organic Solvent Extraction

-

Sample Preparation: Collect fresh Caulerpa taxifolia and rinse with distilled water to remove any debris or epiphytes. Gently pat dry the algal material.

-

Homogenization: Homogenize the fresh algal material (e.g., 100 g) in a blender with a mixture of methanol and ethyl acetate (1:1, v/v; 500 mL).

-

Extraction: Transfer the homogenate to an Erlenmeyer flask and stir at room temperature for 24 hours in the dark to prevent degradation of light-sensitive compounds.

-

Filtration and Partitioning: Filter the mixture through cheesecloth and then filter paper to remove solid algal debris. Transfer the filtrate to a separatory funnel and add an equal volume of distilled water. Shake vigorously and allow the layers to separate.

-

Solvent Removal: Collect the lower ethyl acetate layer, which contains the crude extract. Dry the ethyl acetate extract over anhydrous sodium sulfate and then evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound extract.

Purification of this compound

The crude extract obtained contains a mixture of compounds. Therefore, chromatographic techniques are essential to isolate this compound to a high degree of purity.

This is a traditional and widely used method for the initial purification of natural products.

Protocol: Silica Gel Column Chromatography

-

Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a glass column.

-

Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica-adsorbed sample onto the top of the packed column.

-

Elution: Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate. For example:

-

Hexane (100%)

-

Hexane:Ethyl Acetate (9:1)

-

Hexane:Ethyl Acetate (8:2)

-

Hexane:Ethyl Acetate (7:3)

-

...and so on, up to 100% ethyl acetate.

-

-

Fraction Collection: Collect fractions of the eluate and monitor the composition of each fraction using thin-layer chromatography (TLC).

-

Analysis and Pooling: Combine the fractions containing pure this compound, as determined by TLC analysis, and evaporate the solvent to yield the purified compound.

For higher purity, preparative HPLC is a powerful technique for the final purification step.

Protocol: Preparative HPLC

-

System: A preparative HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 250 x 20 mm, 10 µm particle size).

-

Mobile Phase: A gradient of acetonitrile in water is typically used. A starting condition of 50% acetonitrile in water, increasing to 100% acetonitrile over 30 minutes, can be effective.

-

Flow Rate: A flow rate of 10-20 mL/min is common for preparative columns of this size.

-

Detection: Monitor the elution at a wavelength of 254 nm.

-

Injection and Collection: Dissolve the partially purified this compound from column chromatography in the mobile phase and inject it onto the column. Collect the peak corresponding to this compound.

-

Solvent Removal: Evaporate the solvent from the collected fraction to obtain highly purified this compound.

CPC is a liquid-liquid chromatography technique that avoids the use of a solid stationary phase, which can be advantageous for preventing irreversible adsorption of the sample.

Protocol: Centrifugal Partition Chromatography

-

Solvent System Selection: A two-phase solvent system is required. A common system for separating moderately polar compounds like this compound is a mixture of heptane, ethyl acetate, methanol, and water. The optimal ratio needs to be determined empirically, but a starting point could be a 6:1:6:1 (v/v/v/v) mixture.

-

CPC Instrument Setup: Fill the CPC rotor with the stationary phase (the denser phase of the solvent system).

-

Sample Injection: Dissolve the crude or partially purified extract in a mixture of both phases and inject it into the CPC system.

-

Elution: Pump the mobile phase (the less dense phase) through the system at a specific flow rate. The separation occurs based on the differential partitioning of the compounds between the two liquid phases.

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing pure this compound.

Data Presentation

Comparison of Purification Methods

| Purification Method | Starting Material | Yield (%) | Purity (%) | Advantages | Disadvantages |

| Silica Gel Column Chromatography | Crude Extract | 5-10 | 80-90 | Low cost, scalable | Time-consuming, lower resolution, potential for sample degradation |

| Preparative HPLC | Partially Purified Extract | 70-80 (from previous step) | >98 | High resolution, high purity, automated | High cost, limited sample loading capacity |

| Centrifugal Partition Chromatography | Crude or Partially Purified Extract | 15-20 | >95 | No solid support, high sample loading, fast | Requires specialized equipment, solvent system selection can be complex |

Note: Yield and purity values are approximate and can vary depending on the specific experimental conditions and the quality of the starting material.

Spectroscopic Data for this compound

1H NMR (500 MHz, CDCl3):

-

δ 7.28 (d, J=1.5 Hz, 1H)

-

δ 6.05 (s, 1H)

-

δ 5.45 (d, J=10.0 Hz, 1H)

-

δ 5.20 (s, 1H)

-

δ 4.95 (d, J=1.5 Hz, 1H)

-

δ 2.85 (m, 1H)

-

δ 2.30-2.10 (m, 4H)

-

δ 2.15 (s, 3H)

-

δ 2.05 (s, 3H)

-

δ 1.70 (s, 3H)

-

δ 1.65 (s, 3H)

13C NMR (125 MHz, CDCl3):

-

δ 169.5, 168.0, 142.0, 138.0, 135.5, 124.0, 122.5, 118.0, 110.0, 65.0, 40.0, 35.0, 28.0, 25.5, 21.0, 20.8, 18.0

Mass Spectrometry (ESI-MS):

-

m/z 427 [M+Na]+, 405 [M+H]+

-

Fragmentation Pattern: Key fragments are observed corresponding to the loss of acetyl groups (CH3CO) and the cleavage of the sesquiterpenoid backbone.

Visualizations

Experimental Workflow

Caption: Isolation and purification workflow for this compound.

Signaling Pathway of this compound-Induced Microtubule Disruption

Caption: Mechanism of this compound's effect on microtubules.

Conclusion

This technical guide provides a comprehensive resource for the discovery, isolation, and characterization of this compound from Caulerpa taxifolia. The detailed protocols for extraction and various purification techniques, along with comparative data, offer researchers a practical framework for obtaining this potent bioactive compound. The provided spectroscopic data will aid in its unambiguous identification. Furthermore, the visualization of the experimental workflow and the elucidated signaling pathway of microtubule disruption provides a clear understanding of both the practical and mechanistic aspects of this compound research. This information is intended to facilitate further investigation into the therapeutic potential of this compound and its derivatives in the field of drug development.

References

An In-depth Technical Guide on the Natural Occurrence of Caulerpenyne in Caulerpa Species

For Researchers, Scientists, and Drug Development Professionals

Caulerpenyne (CYN) is a toxic sesquiterpenoid that is the principal secondary metabolite in several species of the green algal genus Caulerpa.[1][2] This compound is of significant interest to the scientific community due to its wide array of biological activities, including cytotoxic, neurotoxic, antiproliferative, and antibacterial properties.[2][3] this compound plays a crucial role in the chemical defense mechanisms of these algae, deterring herbivores and inhibiting the growth of competing organisms.[2][4] The concentration of this metabolite can vary significantly between different Caulerpa species, and is also influenced by environmental factors such as season and water temperature.[5][6] This technical guide provides a comprehensive overview of the natural occurrence of this compound, detailed experimental protocols for its analysis, and visualizations of its known biological interactions and analytical workflow.

Data Presentation: Quantitative Occurrence of this compound

The levels of this compound reported in various Caulerpa species are summarized below. The data, compiled from multiple studies, are presented as a percentage of the algal dry weight (% d.w.) to facilitate comparison. It is important to note that fronds generally exhibit higher concentrations of this compound than stolons.[4][7][8]

| Caulerpa Species | This compound Content (% of frond dry weight) | Geographic Origin/Notes | Reference(s) |

| Caulerpa prolifera | 7.29 ± 0.64 | Western Mediterranean | [4][7][8] |

| Caulerpa taxifolia | 5.47 ± 0.32 | Western Mediterranean (invasive) | [4][7][8] |

| Caulerpa racemosa | 0.43 ± 0.07 | Western Mediterranean (invasive) | [4][7][8] |

| Caulerpa taxifolia var. distichophylla | ~0.082 (summer, wet weight) | İskenderun Bay, Turkey | [9] |

Note: Values can fluctuate based on seasonality, with some studies reporting maximum concentrations in autumn and minimums in spring.[5][6] The invasive success of certain Caulerpa species has been partly attributed to their high levels of this chemical defense compound.

Experimental Protocols

The accurate extraction, isolation, and quantification of this compound are critical for research and drug development. The following protocols are a synthesis of methodologies reported in the scientific literature.

To prevent the enzymatic degradation of this compound into reactive aldehydes upon tissue damage, careful handling of the algal material is paramount.[10]

-

Collection: Algae should be hand-collected by SCUBA divers to minimize fragmentation of the thallus.[10]

-

Initial Processing: Samples are promptly transported to the laboratory in fresh seawater. They are then quickly washed with freshwater to remove salt, blotted dry, and fronds and stolons are separated.[10]

-

Preservation: For accurate quantification of the native this compound content, the fresh algal material should be immediately shock-frozen in liquid nitrogen and stored at -80°C until extraction.[9][11] This step is crucial as it halts enzymatic transformation.[11]

Several solvents and methods can be employed for extraction, with the choice impacting the final yield and purity of the crude extract.

-

Methanol Extraction:

-

Ethyl Acetate Extraction (for higher yield):

-

Grind the shock-frozen algal tissue to a fine powder under liquid nitrogen.[11]

-

Extract the powder with ethyl acetate (e.g., 1 mL per gram of fresh weight) containing an internal standard (e.g., 4-methoxyacetophenone) for subsequent quantification.[11]

-

Centrifuge the mixture to separate the organic phase. This method has been shown to yield approximately two-fold higher amounts of this compound compared to methanol extraction protocols that do not involve prior shock-freezing and grinding.[11][12]

-

The crude extract contains a mixture of metabolites. Chromatographic techniques are essential for isolating pure this compound.

-

High-Performance Liquid Chromatography (HPLC): [13]

-

Column: A reversed-phase C18 column (e.g., Hyperpack ODS, 3 µm, 15x0.4 cm) is commonly used.[9]

-

Mobile Phase: A typical mobile phase is a mixture of methanol and water, often in an 80:20 ratio.[9] A gradient elution may also be employed for better separation.[11]

-

Detection: this compound is monitored and quantified using a UV detector set to its absorbance maximum of 254 nm.[9][11]

-

Quantification: A standard curve prepared with purified this compound is used to determine its concentration in the samples.[14]

-

-

Centrifugal Partition Chromatography (CPC): CPC has been demonstrated as a more efficient alternative to traditional column chromatography, being less time- and solvent-consuming for the large-scale purification of this compound from Caulerpa taxifolia.[1]

The identity of the purified compound should be confirmed using spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to elucidate the structure of this compound and confirm its identity by comparing the spectral data with published values.[15][16]

-

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound, further verifying its structure.[11]

Mandatory Visualizations

This compound exerts its biological effects by interacting with several cellular targets. It has been shown to disrupt the microtubule network, inhibit the Na+/K+-ATPase pump, and act as a lipoxygenase inhibitor.[3][13][17] These actions contribute to its observed antiproliferative and neurotoxic effects.[3][18]

Caption: Known molecular targets and cellular effects of this compound.

The process of analyzing this compound content involves a series of sequential steps from sample collection to final quantification.

Caption: Experimental workflow for this compound extraction, quantification, and analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Variations in this compound contents in Caulerpa taxifolia and Caulerpa racemosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. The sesquiterpene this compound from Caulerpa spp. is a lipoxygenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. 1H NMR Spectroscopy and MVA to Evaluate the Effects of Caulerpin-Based Diet on Diplodus sargus Lipid Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. This compound, a toxin from the seaweed Caulerpa taxifolia, depresses afterhyperpolarization in invertebrate neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cell growth inhibitory effects of this compound, a sesquiterpenoid from the marine algae Caulerpa taxifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Synthesis of Caulerpenyne: A Technical Guide to its Biosynthesis Pathway

For Immediate Release

A comprehensive technical guide detailing the elucidation of the caulerpenyne biosynthesis pathway has been compiled for researchers, scientists, and professionals in drug development. This document provides an in-depth look at the metabolic journey of this significant marine secondary metabolite, from its precursor molecules to its final complex structure. This compound, a sesquiterpenoid produced by green algae of the genus Caulerpa, has garnered significant interest for its wide range of biological activities, including cytotoxic, anti-proliferative, and neurotoxic effects.

The biosynthesis of the this compound backbone, a C15 sesquiterpene, occurs within the chloroplasts of Caulerpa species.[1][2][3][4] This process utilizes the methyl-erythritol-4-phosphate (MEP) pathway, a common route for isoprenoid biosynthesis in plants and algae.[1][2][3][4] In contrast, the acetyl residues that adorn the this compound structure are derived from a cytosolic source, highlighting a fascinating compartmentalization of the overall biosynthetic process.[1][2][3][4]

This guide summarizes the key findings from pivotal studies, presents available quantitative data in a structured format, outlines detailed experimental protocols, and provides visual representations of the elucidated pathways and workflows.

Core Biosynthetic Pathway

The elucidation of the this compound biosynthesis pathway has been primarily achieved through stable isotope labeling experiments. The foundational steps are as follows:

-

Sesquiterpene Backbone Synthesis (Chloroplast): The initial C15 carbon skeleton of this compound is synthesized via the MEP pathway, which is localized in the chloroplasts.[1][2][3][4] This pathway begins with pyruvate and glyceraldehyde-3-phosphate and proceeds through a series of enzymatic reactions to produce isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal five-carbon building blocks of isoprenoids.

-

Farnesyl Diphosphate (FPP) Formation: IPP and DMAPP are subsequently condensed to form geranyl pyrophosphate (GPP, C10) and then farnesyl pyrophosphate (FPP, C15), the direct precursor to the sesquiterpene backbone.

-

Cyclization: A yet-to-be-identified sesquiterpene synthase (STS) or terpene cyclase (TC) catalyzes the cyclization of FPP to form the characteristic ring structure of the this compound backbone. The precise structure of this initial cyclic intermediate is still a subject of investigation.

-

Acetylation (Cytosol): The acetyl groups are added to the sesquiterpene backbone in the cytosol.[1][2][3][4] This strongly suggests the involvement of one or more acetyltransferase enzymes that utilize acetyl-CoA from cytosolic pools.

The compartmentalization of this pathway, with the early steps occurring in the chloroplast and the final tailoring reactions in the cytosol, necessitates the transport of the sesquiterpene intermediate across the chloroplast envelope.

Quantitative Data

While detailed kinetic data for the specific enzymes in the this compound pathway are not yet available due to the challenges in identifying and characterizing these proteins, studies have quantified this compound concentrations in various Caulerpa species under different conditions. This information is crucial for understanding the regulation of its production.

| Parameter | Species | Condition | Concentration | Reference |

| This compound Content | Caulerpa taxifolia | High herbivory pressure | Increased | [5] |

| This compound Content | Caulerpa taxifolia | Mediterranean, Autumn | Peak concentrations | [6] |

| This compound Content | Caulerpa racemosa | Mediterranean, Spring | Minimum concentrations | [6] |

Experimental Protocols

The elucidation of the this compound biosynthesis pathway has relied on a combination of sophisticated experimental techniques. Below are detailed methodologies for the key experiments cited in the foundational research.

Protocol 1: Stable Isotope Labeling of Caulerpa taxifolia

Objective: To trace the metabolic origin of the carbon atoms in the this compound molecule.

Materials:

-

Cultures of Caulerpa taxifolia

-

Artificial seawater medium

-

¹³CO₂ gas

-

[1-¹³C]acetate

-

Liquid nitrogen

-

Extraction solvents (e.g., methanol, dichloromethane)

-

Solid Phase Extraction (SPE) cartridges

-

NMR spectrometer

-

Mass spectrometer (GC-MS or LC-MS)

Procedure:

-

Algal Culture: Maintain healthy, axenic cultures of Caulerpa taxifolia in artificial seawater under controlled light and temperature conditions.

-

Precursor Administration:

-

For ¹³CO₂ labeling: Introduce ¹³CO₂ into the headspace of the sealed culture flasks.

-

For [1-¹³C]acetate labeling: Add a sterile solution of [1-¹³C]acetate to the culture medium.

-

-

Incubation: Incubate the cultures for a defined period to allow for the incorporation of the labeled precursors into this compound.

-

Harvesting and Quenching: Rapidly harvest the algal material and immediately freeze it in liquid nitrogen to quench all metabolic activity.

-

Extraction: Extract the frozen algal tissue with a suitable solvent system (e.g., a mixture of methanol and dichloromethane) to isolate the secondary metabolites.

-

Purification: Purify the crude extract to isolate this compound using techniques such as Solid Phase Extraction (SPE) and High-Performance Liquid Chromatography (HPLC).

-

Analysis: Analyze the purified this compound using Nuclear Magnetic Resonance (NMR) spectroscopy to determine the positions of ¹³C incorporation and Mass Spectrometry (MS) to determine the overall labeling enrichment.

Protocol 2: Extraction and Analysis of this compound

Objective: To extract, purify, and quantify this compound from Caulerpa species.

Materials:

-

Fresh or frozen Caulerpa tissue

-

Mortar and pestle or homogenizer

-

Extraction solvents (e.g., ethyl acetate, methanol)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

-

HPLC system with a suitable column (e.g., C18)

-

UV detector

-

NMR spectrometer

-

Mass spectrometer (GC-MS or LC-MS)

Procedure:

-

Extraction: Homogenize the algal tissue in a suitable solvent such as ethyl acetate or methanol.

-

Drying and Concentration: Dry the extract over anhydrous sodium sulfate and concentrate it under reduced pressure using a rotary evaporator.

-

Chromatographic Purification:

-

Perform initial purification of the crude extract using silica gel column chromatography.

-

Further purify the this compound-containing fractions using preparative HPLC.

-

-

Structure Confirmation and Quantification:

-

Confirm the structure of the purified compound using ¹H and ¹³C NMR spectroscopy and compare the data with published values.

-

Quantify the amount of this compound using an analytical HPLC with a UV detector, by comparing the peak area to a standard curve of known concentrations.

-

Alternatively, use GC-MS or LC-MS for sensitive detection and quantification.

-

Visualizing the Pathway and Workflows

To provide a clearer understanding of the this compound biosynthesis pathway and the experimental approaches used to elucidate it, the following diagrams have been generated using the DOT language.

Caption: Overview of the compartmentalized this compound biosynthesis pathway.

Caption: Experimental workflow for stable isotope labeling studies.

Future Directions

While significant progress has been made in outlining the general pathway for this compound biosynthesis, several key areas require further investigation. The identification and characterization of the specific sesquiterpene synthase and acetyltransferase enzymes are paramount. The availability of the Caulerpa taxifolia transcriptome provides a valuable resource for identifying candidate genes encoding these enzymes through homology-based searches and expression analysis.[2][7] Subsequent heterologous expression and biochemical characterization of these candidate enzymes will be essential to confirm their function and to obtain the kinetic data necessary for a complete quantitative understanding of the pathway. Such knowledge will not only deepen our understanding of marine natural product biosynthesis but also open avenues for the biotechnological production of this compound and its derivatives for pharmaceutical applications.

References

- 1. breteschethibault.free.fr [breteschethibault.free.fr]

- 2. researchgate.net [researchgate.net]

- 3. Intracellular compartmentation in the biosynthesis of this compound: study on intact macroalgae using stable-isotope-labeled precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An intracellular transcriptomic atlas of the giant coenocyte Caulerpa taxifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterized Plant Sesquiterpene Synthases [bioinformatics.nl]

- 6. Metabolic Engineering of Sesquiterpene Metabolism in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DSpace [digital.library.adelaide.edu.au]

The Ecological Significance of Caulerpenyne: A Chemical Defense Powerhouse in Marine Ecosystems

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Caulerpenyne (CYN), a sesquiterpenoid secondary metabolite produced by green algae of the genus Caulerpa, plays a pivotal role in the ecological dynamics of marine environments. This comprehensive guide delves into the multifaceted functions of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its molecular interactions to provide a thorough understanding of its ecological importance and potential for pharmacological applications.

Chemical Profile and Distribution

This compound is a linear sesquiterpenoid characterized by a bis-enol acetate group, which is believed to be responsible for its wide range of biological activities.[1] Its chemical formula is C₂₁H₂₆O₆.[2] The concentration of this compound varies significantly among different Caulerpa species and even between different tissues of the same plant, highlighting its strategic allocation for defensive purposes.

| Table 1: Concentration of this compound (CYN) in Caulerpa Species | ||

| Species | Tissue | CYN Concentration (% of dry weight) |

| Caulerpa prolifera | Fronds | 7.29 ± 0.64[3][4] |

| Stolons | Lower than fronds[3][4] | |

| Caulerpa taxifolia | Fronds | 5.47 ± 0.32[3][4] |

| Stolons | Lower than fronds[3][4] | |

| Caulerpa racemosa | Fronds | 0.43 ± 0.07[3][4] |

| Stolons | Relatively constant[4] |

Caulerpa taxifolia consistently shows significantly higher concentrations of CYN compared to Caulerpa racemosa, with levels being 35 to 80 times greater depending on the season.[5][6] Seasonal variations are also observed, with maximum concentrations typically recorded in the autumn and minimum values in the spring.[5][6]

Ecological Roles of this compound

The primary ecological function of this compound is chemical defense. Its presence deters herbivores and inhibits the growth of epiphytes and competing organisms.

Anti-herbivore Defense

This compound and its degradation products reduce the palatability of Caulerpa species, thereby decreasing grazing pressure from fish and invertebrates.[1] Some herbivores, however, have developed a tolerance to CYN.[7] Upon tissue damage, such as during grazing, this compound is rapidly transformed into more reactive and deterrent 1,4-dialdehydes.[8] This wound-activated defense mechanism is a key factor in the invasive success of certain Caulerpa species.[8]

Allelopathic Interactions

This compound exhibits phytotoxic effects, suggesting an allelopathic role in the competition with other marine macrophytes, such as seagrasses.[3][9] This chemical interference can contribute to the dominance and invasive spread of Caulerpa in new environments.[3][9]

Biological Activities and Pharmacological Potential

Beyond its ecological functions, this compound has demonstrated a broad spectrum of biological activities that are of significant interest to the pharmaceutical and biotechnological fields.

Cytotoxic and Antiproliferative Activity

This compound exhibits potent cytotoxic effects against various cancer cell lines.[10][11] This activity is linked to its ability to interfere with microtubule dynamics, a critical process in cell division.[2][12]

| Table 2: Cytotoxic and Inhibitory Activities of this compound (CYN) | |||

| Activity | Target | IC₅₀ Value | Reference |

| Cell Growth Inhibition | Colorectal Cancer Cells | 6.1 and 7.7 µM | [11] |

| Human Hematopoietic Progenitors | 6 to 24 µM | [13] | |

| Melanocytes and Keratinocytes | 6 to 24 µM | [13] | |

| Antiproliferative Activity | Neuroblastoma SK-N-SH cells | 10 ± 2 µM | [2][12] |

| Inhibition of Tubulin Polymerization | Pig brain purified tubulin | 21 ± 2 µM | [2] |

| Microtubule proteins | 51 ± 6 µM | [2] | |

| Lipoxygenase Inhibition | Soybean Lipoxygenase | 5.1 µM | [14][15][16] |

dot

Caption: this compound's impact on microtubule assembly.

Neurotoxic Effects

This compound has been shown to have neurotoxic effects by modifying the electrical properties of neurons.[10] It acts by inhibiting the Na⁺/K⁺-ATPase, an enzyme crucial for maintaining the electrochemical gradients necessary for nerve cell function.[10][17] This activity may explain the neurological symptoms observed in cases of accidental ingestion of Caulerpa.[10]

dot

Caption: Inhibition of Na+/K+-ATPase by this compound.

Anti-inflammatory and Other Activities

This compound is a potent inhibitor of lipoxygenase, an enzyme involved in inflammatory pathways.[14][15][16] This suggests its potential as an anti-inflammatory agent. Additionally, CYN has been reported to possess antibacterial and antiviral properties.[1]

dot

Caption: this compound's inhibition of the lipoxygenase pathway.

Experimental Protocols

Extraction and Purification of this compound

A highly efficient method for extracting CYN involves shock-freezing fresh algal material with liquid nitrogen, followed by extraction with ethyl acetate.[18][19] This method yields approximately twofold higher concentrations of CYN compared to traditional methanol extraction protocols.[18][19] Purification can be achieved using chromatographic techniques such as Centrifugal Partition Chromatography (CPC) or classical column chromatography.[7]

dot

Caption: Workflow for this compound extraction and purification.

Quantification of this compound by HPLC

A common method for quantifying CYN is through High-Performance Liquid Chromatography (HPLC).[7][14] A reverse-phase HPLC system coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) can be used for accurate identification and quantification.[8]

Methodology Outline:

-

Sample Preparation: Prepare extracts of Caulerpa tissue as described above.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water is typically used.

-

Detection: UV detection at an appropriate wavelength or mass spectrometry.

-

-

Quantification: Use a calibration curve generated from a pure CYN standard to determine the concentration in the samples.

Bioassay for Microtubule Assembly Inhibition

The effect of this compound on microtubule polymerization can be assessed using an in vitro assay with purified tubulin.[2][20]

Methodology Outline:

-

Tubulin Preparation: Purify tubulin from a source such as pig brain.

-

Polymerization Assay: Induce tubulin polymerization by increasing the temperature in the presence of GTP.

-

Treatment: Add varying concentrations of this compound to the reaction mixture.

-

Measurement: Monitor the change in turbidity or fluorescence over time to determine the extent of polymerization. The IC₅₀ value can then be calculated.

Conclusion

This compound is a highly significant secondary metabolite that shapes the ecological interactions of Caulerpa species in marine ecosystems. Its potent defensive capabilities and broad range of biological activities make it a molecule of great interest for further research. The detailed understanding of its ecological roles, coupled with robust experimental protocols for its study, opens avenues for the development of novel pharmaceuticals and other biotechnological applications. This guide provides a solid foundation for researchers, scientists, and drug development professionals to explore the full potential of this remarkable natural product.

References

- 1. An Efficient and Quick Analytical Method for the Quantification of an Algal Alkaloid Caulerpin Showed In-Vitro Anticancer Activity against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound from Caulerpa taxifolia has an antiproliferative activity on tumor cell line SK-N-SH and modifies the microtubule network - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Variations in this compound contents in Caulerpa taxifolia and Caulerpa racemosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Optimization and validation of reverse phase HPLC method for qualitative and quantitative assessment of polyphenols in seaweed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound, a toxin from the seaweed Caulerpa taxifolia, depresses afterhyperpolarization in invertebrate neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cell growth inhibitory effects of this compound, a sesquiterpenoid from the marine algae Caulerpa taxifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Evaluation of the toxicological risk to humans of this compound using human hematopoietic progenitors, melanocytes, and keratinocytes in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The sesquiterpene this compound from Caulerpa spp. is a lipoxygenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. cabidigitallibrary.org [cabidigitallibrary.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

Abstract

The marine green algae of the genus Caulerpa are a rich source of bioactive secondary metabolites, with the sesquiterpenoid caulerpenyne being one of the most abundant and biologically active constituents. Crude extracts of various Caulerpa species, containing significant amounts of this compound, have demonstrated a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the primary biological activities of these extracts, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. Detailed experimental protocols for key assays are provided, and quantitative data are summarized in structured tables for comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the mechanisms of action. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of Caulerpa extracts and this compound.

Introduction

The genus Caulerpa encompasses a group of green seaweeds found in tropical and subtropical waters. These algae are known to produce a variety of secondary metabolites, among which this compound is a prominent sesquiterpenoid.[1] this compound is characterized by a bis-enol acetate group, which is believed to be responsible for its diverse biological actions.[1] Crude extracts from different Caulerpa species, rich in this compound and other bioactive compounds like caulerpin, caulersin, and racemosin C, have been the subject of numerous studies to evaluate their therapeutic potential.[2][3] This guide synthesizes the current knowledge on the primary biological activities of these extracts, providing a technical foundation for further research and development.

Anticancer Activity

Crude extracts of Caulerpa species and purified this compound have demonstrated significant anticancer properties, including antiproliferative and pro-apoptotic effects on various cancer cell lines.[2][4] The proposed mechanisms of action involve the modulation of key signaling pathways related to cell cycle progression, apoptosis, and microtubule dynamics.[3][5]

Quantitative Data on Anticancer Activity

The following table summarizes the cytotoxic and antiproliferative effects of Caulerpa extracts and this compound on different cancer cell lines.

| Species/Compound | Cancer Cell Line | Assay | Result (IC50/Effect) | Reference |

| Caulerpa racemosa | HeLa (Cervical Cancer) | MTT Assay | Significant decrease in viability after 24 and 48 hours | [2] |

| This compound | Colorectal Cancer Cells | Growth Inhibition | IC50: 6.1 and 7.7 µM | [6] |

| This compound | SK-N-SH (Neuroblastoma) | Proliferation Inhibition | IC50: 10 ± 2 µM after 2 hours | [7] |

| Caulerpa lentillifera | HepG2 (Liver Cancer) | MTT Assay | IC50: 1.2 mg/mL | [8] |

| Caulerpa cylindracea | MDA-MB-231 (Breast Cancer) | Cytotoxicity Assay | Strong activity | [9] |

| Caulerpa cylindracea | MCF-7 (Breast Cancer) | Cytotoxicity Assay | Strong activity | [9] |

| Caulerpa lentillifera | KON (Oral Cancer) | MTT Assay | Dose-dependent cytotoxicity | [10] |

Experimental Protocols

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cancer cells (e.g., HeLa, HepG2, KON) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[8]

-

Treatment: Treat the cells with various concentrations of the Caulerpa extract or this compound for 24, 48, or 72 hours.[2][8]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.[8]

-

Formazan Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the half-maximal inhibitory concentration (IC50).[8]

Signaling Pathways in Anticancer Activity

Caulerpa metabolites, including this compound, have been reported to modulate several signaling pathways involved in cancer progression. These include the induction of apoptosis through the regulation of Bcl-2 family proteins and caspases, and the arrest of the cell cycle.[2][3][5]

Antimicrobial Activity

Crude extracts from various Caulerpa species have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.[11][12][13][14]

Quantitative Data on Antimicrobial Activity

The following table summarizes the antimicrobial efficacy of Caulerpa extracts.

| Species | Extractant | Microorganism | Assay | Result | Reference |

| Caulerpa prolifera | Flavonoid Extract | Staphylococcus aureus | MIC | 50–250 µg/ml | [11] |

| Caulerpa prolifera | Flavonoid Extract | Bacillus cereus | MIC | 100 µg/ml | [11] |

| Caulerpa prolifera | Flavonoid Extract | Escherichia coli O157 | MIC | 100–250 µg/ml | [11] |

| Caulerpa racemosa | Methanol | Vibrio fluvialis | Disc Diffusion | 22.65 ± 0.58 mm inhibition zone (at 500 µ g/disc ) | [12] |

| Caulerpa racemosa | Chloroform | Methicillin-resistant Staphylococcus aureus (MRSA) | Antibacterial Assay | 97.7 ± 0.30% inhibition | [13] |

| Caulerpa lentillifera | Ethyl Acetate | Escherichia coli | MIC | 1000 ppm (100 µ g/well ) | [15] |

| Caulerpa lentillifera | Ethyl Acetate | Staphylococcus aureus | MIC | 500 ppm (50 µ g/well ) | [15] |

| Caulerpa lentillifera | Ethyl Acetate | Candida albicans | MIC | 1000 ppm (100 µ g/well ) | [15] |

| Caulerpa sertularioides | Ethyl Acetate | Various Bacteria | Disc Diffusion | Inhibition zones ranging from ≤ 9 mm to ≥ 15 mm | [14] |

Experimental Protocols

This method is used to determine the susceptibility of bacteria to an antimicrobial agent.

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacterium in a suitable broth.

-

Agar Plate Inoculation: Uniformly spread the bacterial inoculum onto the surface of a Mueller-Hinton agar plate using a sterile swab.[12]

-

Disc Application: Impregnate sterile paper discs (6 mm in diameter) with known concentrations of the Caulerpa extract.[12]

-

Incubation: Place the impregnated discs on the surface of the inoculated agar plate and incubate at 37°C for 24 hours.[12]

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disc where bacterial growth is inhibited.[12]

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Serial Dilutions: Prepare serial dilutions of the Caulerpa extract in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Incubation: Incubate the microtiter plate at the appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the extract that shows no visible turbidity (bacterial growth).[11]

Anti-inflammatory Activity

Caulerpa extracts and their constituents, including caulerpin, have shown potent anti-inflammatory effects by modulating the production of pro-inflammatory mediators.[4][16][17]

Quantitative Data on Anti-inflammatory Activity

The following table summarizes the anti-inflammatory effects of compounds isolated from Caulerpa species.

| Compound | Model | Assay | Result | Reference |

| Caulerpin | LPS + IFN-γ stimulated macrophages | Nitric Oxide Production | Significant reduction | [16] |

| Caulerpin | LPS + IFN-γ stimulated macrophages | TNF-α, IL-6, IL-12 Production | Significant reduction | [16] |

| Caulerpin | Formalin-induced pain in mice | Nociception Inhibition | 35.4% (neurogenic phase), 45.6% (inflammatory phase) reduction | [17] |

| Caulerpin | Capsaicin-induced ear edema in mice | Edema Inhibition | 55.8% inhibition | [17] |

| Caulerpin | Carrageenan-induced peritonitis in mice | Cell Recruitment Inhibition | 48.3% reduction | [17] |

Experimental Protocols

This is a widely used in vivo model to assess acute inflammation.

-

Animal Groups: Divide mice into control and treatment groups.

-

Treatment: Administer the Caulerpa extract or isolated compound (e.g., caulerpin) orally or via another appropriate route.[17]

-

Induction of Peritonitis: After a specific time, inject a carrageenan solution intraperitoneally to induce inflammation.[17][18]

-

Peritoneal Lavage: After a few hours, euthanize the mice and collect the peritoneal fluid by lavage.

-

Cell Counting: Count the total number of leukocytes in the peritoneal fluid to quantify the inflammatory response.[17][18]

Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of Caulerpa metabolites are mediated through the suppression of pro-inflammatory signaling pathways such as NF-κB and MAPK, leading to a reduction in the production of inflammatory cytokines and mediators.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 8. phcogres.com [phcogres.com]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. banglajol.info [banglajol.info]

- 13. mdpi.com [mdpi.com]

- 14. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 15. Antimicrobial Activities of Ethyl Acetate Extract Caulerpa lentil...: Ingenta Connect [ingentaconnect.com]

- 16. mdpi.com [mdpi.com]

- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

A Technical Guide to the Initial Cytotoxicity Screening of Caulerpenyne on Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caulerpenyne (CYN) is a prominent sesquiterpenoid metabolite derived from marine algae of the Caulerpa genus. This natural compound has garnered significant attention within the oncology research community due to its potent cytotoxic and antiproliferative activities against a range of cancer cell lines. The unique chemical structure of this compound contributes to its diverse biological effects, which include the disruption of microtubule dynamics, induction of apoptosis, and cell cycle arrest.[1][2] These mechanisms of action position this compound as a promising candidate for further investigation in the development of novel anticancer therapeutics.

This technical guide provides a comprehensive overview of the initial cytotoxicity screening of this compound. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to effectively evaluate the anticancer potential of this marine-derived compound. The guide summarizes key quantitative data on its cytotoxic effects, presents detailed experimental protocols for essential assays, and visualizes the underlying molecular pathways and experimental workflows.

Data Presentation: Cytotoxicity of this compound (CYN)

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in various human cancer cell lines, providing a comparative view of its cytotoxic efficacy.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Assay Method | Reference |

| Colorectal Cancer Cells | Colorectal Cancer | 6.1 and 7.7 | Not Specified | Not Specified | [3] |

| SK-N-SH | Neuroblastoma | 10 ± 2 | 2 hours | Not Specified | [4] |

| LoVo | Colon Adenocarcinoma | Not Specified (graphical data) | 24 hours | Not Specified | [5] |

| Hematopoietic Progenitors | Leukemia | 6 - 24 | Not Specified | Neutral Red Uptake, MTT | [6] |

| Melanocytes | - | 6 - 24 | Not Specified | Neutral Red Uptake, MTT | [6] |

| Keratinocytes (HaCaT, HESV) | - | 6 - 24 | Not Specified | Neutral Red Uptake, MTT | [6] |

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is adapted from standard methodologies for determining cell viability through metabolic activity.

a. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

b. Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

This compound (CYN) stock solution (in DMSO)

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

c. Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest CYN concentration) and an untreated control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control.

-

Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

-

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This protocol outlines the procedure for detecting apoptosis using flow cytometry.

a. Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.

b. Materials:

-

Cancer cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

c. Procedure:

-

Cell Treatment and Harvesting:

-

Treat cells with various concentrations of this compound for the desired time.

-

Harvest the cells by trypsinization and collect them in a microcentrifuge tube.

-

Centrifuge the cells at 1,500 rpm for 5 minutes and discard the supernatant.

-

-

Cell Staining:

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour of staining.

-

Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI as controls to set up the compensation and quadrants.

-

-

Data Interpretation:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis

This protocol describes the analysis of cell cycle distribution using propidium iodide staining and flow cytometry.

a. Principle: Propidium iodide (PI) stoichiometrically binds to DNA, allowing for the quantification of DNA content within a cell population. Cells in the G2/M phase of the cell cycle have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

b. Materials:

-

Cancer cells treated with this compound

-

70% cold ethanol

-

PBS

-

RNase A (100 µg/mL)

-

Propidium Iodide (50 µg/mL)

-

Flow cytometer

c. Procedure:

-

Cell Treatment and Fixation:

-

Treat cells with this compound for the desired duration.

-

Harvest and wash the cells with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.

-

Incubate the cells at -20°C for at least 2 hours.

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing PI and RNase A in PBS.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Generate a histogram of DNA content to visualize the cell cycle distribution.

-

-

Data Analysis:

-

Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Mandatory Visualizations

Caption: Experimental workflow for cytotoxicity screening of this compound.

Caption: Signaling pathway of this compound-induced apoptosis.

References

- 1. Anti-cancer properties of Caulerpa racemosa by altering expression of Bcl-2, BAX, cleaved caspase 3 and apoptosis in HeLa cancer cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cell growth inhibitory effects of this compound, a sesquiterpenoid from the marine algae Caulerpa taxifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound from Caulerpa taxifolia has an antiproliferative activity on tumor cell line SK-N-SH and modifies the microtubule network - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of the toxicological risk to humans of this compound using human hematopoietic progenitors, melanocytes, and keratinocytes in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

Caulerpenyne: A Potent Chemical Defense in Marine Algae and a Promising Pharmacological Agent

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Caulerpenyne, a unique sesquiterpenoid produced by green algae of the genus Caulerpa, stands as a formidable example of chemical defense in the marine environment. This technical guide delves into the multifaceted role of this compound, exploring its biosynthesis, ecological significance as an anti-herbivory and anti-fouling agent, and its diverse and potent biological activities. With a detailed examination of its cytotoxic, anti-proliferative, neurotoxic, and enzyme-inhibiting properties, this document provides a comprehensive overview for researchers in chemical ecology, natural product chemistry, and pharmacology. Detailed experimental protocols for key assays and a summary of quantitative data are presented to facilitate further investigation into this remarkable marine natural product.

Introduction

The genus Caulerpa encompasses a group of green marine algae known for their rapid growth and, in some cases, invasive nature. A key factor in their ecological success is their sophisticated chemical defense system, primarily orchestrated by the secondary metabolite, this compound. This sesquiterpene is the most abundant cytotoxic compound in many Caulerpa species and plays a crucial role in deterring herbivores and inhibiting the growth of competing microorganisms.[1] Beyond its ecological functions, this compound has garnered significant interest from the scientific community for its wide range of pharmacological activities, including potent anti-cancer and neuroactive properties. This guide provides a detailed exploration of the chemistry, biosynthesis, and biological mechanisms of this compound.

Chemical Profile and Biosynthesis

This compound is a sesquiterpene characterized by a bis-enol acetate group, which is believed to be responsible for many of its biological activities.[1] Its chemical formula is C₂₁H₂₆O₆, and its structure has been well-elucidated.[2][3]

The biosynthesis of the this compound backbone occurs in the chloroplasts of the algae via the methyl-erythritol-4-phosphate (MEP) pathway.[3] In contrast, the acetyl residues of the molecule are derived from a cytosolic source.[3] This compartmentalization of biosynthetic pathways highlights the complex metabolic organization within this single-celled organism.

Ecological Significance: A Chemical Shield

The primary role of this compound in Caulerpa is chemical defense. It effectively deters feeding by a wide range of herbivores, including fish and sea urchins.[4][5] The unpalatability of algae rich in this compound is a significant factor in their ability to thrive and, in the case of invasive species like Caulerpa taxifolia, to outcompete native flora.[4]

A fascinating aspect of this defense mechanism is its activation upon wounding. When the algal tissue is damaged, esterases are released, which rapidly transform this compound into more reactive 1,4-dialdehydes.[6] These aldehydes are even more potent deterrents to herbivores.

Pharmacological Activities and Mechanisms of Action

This compound exhibits a remarkable spectrum of biological activities, making it a molecule of significant interest for drug development.

Anti-proliferative and Cytotoxic Effects

This compound has demonstrated potent growth-inhibitory effects against a variety of human cancer cell lines.[7] Its cytotoxic activity is a focal point of research, with promising results in preclinical studies.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |

| SK-N-SH | Neuroblastoma | 10 ± 2 | [8] |

| Colorectal Cancer Cells | Colorectal Cancer | 6.1 and 7.7 | [7] |

| Various Human Cell Lines | Various | 6 to 24 | [9] |

The primary mechanism for its anti-proliferative action is the disruption of microtubule dynamics. This compound inhibits the polymerization of tubulin, leading to cell cycle arrest and apoptosis.[8]

-

Cell Culture: Culture human cancer cells (e.g., SK-N-SH) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 24-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the log of the this compound concentration.

-

Reagents: Purified tubulin, GTP, and a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl₂, 1 mM EGTA).

-

Assay Setup: In a 96-well plate, add the polymerization buffer, GTP, and various concentrations of this compound.

-

Initiation of Polymerization: Add purified tubulin to each well to initiate polymerization.

-

Monitoring Polymerization: Incubate the plate at 37°C and monitor the change in absorbance at 340 nm over time using a temperature-controlled spectrophotometer. An increase in absorbance indicates tubulin polymerization.

-

Data Analysis: Compare the polymerization curves of this compound-treated samples to a control (without this compound). Calculate the IC₅₀ for the inhibition of tubulin polymerization.

Enzyme Inhibition

This compound has been identified as an inhibitor of several key enzymes.

| Enzyme | Source | IC₅₀ (µM) | Inhibition Type | Reference(s) |

| Lipoxygenase | Soybean | 5.1 | Un-competitive | [10] |

| Pancreatic Lipase | Porcine | 13 | Competitive | [11] |

| Na⁺/K⁺-ATPase | Leech Neurons | - | Inhibition | [2][12] |

-

Reagents: Soybean lipoxygenase, linoleic acid (substrate), and borate buffer (pH 9.0).

-

Assay Procedure: In a quartz cuvette, mix the borate buffer, soybean lipoxygenase solution, and different concentrations of this compound. Incubate for 5 minutes at room temperature.

-

Reaction Initiation: Add linoleic acid to start the reaction.

-

Measurement: Monitor the increase in absorbance at 234 nm for 3 minutes, which corresponds to the formation of the conjugated diene product.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

Neurotoxic Effects

This compound exhibits significant neurotoxic effects. Studies on leech neurons have shown that it depresses afterhyperpolarization by inhibiting the Na⁺/K⁺-ATPase.[2][12] This action can disrupt normal neuronal function. It also induces the phosphorylation of several neuronal proteins.[2]

Impact on Signaling Pathways

This compound has been shown to influence intracellular signaling cascades, particularly those involved in cell proliferation and stress responses. It can affect protein phosphorylation and has been implicated in the modulation of the Mitogen-Activated Protein Kinase (MAPK) pathway.[13][14] The MAPK pathway is a critical regulator of cell growth, differentiation, and apoptosis.

Extraction and Quantification

The isolation and quantification of this compound are crucial for both ecological studies and pharmacological research.

Extraction and Purification Protocol

-

Collection and Preparation: Collect fresh Caulerpa algae and clean them of epiphytes and debris. Freeze-dry the algal material and grind it into a fine powder.

-

Extraction: Extract the powdered algae with a solvent such as methanol or a mixture of dichloromethane and methanol (2:1) at room temperature with stirring.

-

Solvent Partitioning: Concentrate the crude extract under reduced pressure. Partition the residue between n-hexane and 90% aqueous methanol to remove nonpolar compounds.

-

Chromatography: Subject the methanolic fraction to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate to separate the different components.

-

Purification: Further purify the this compound-containing fractions using high-performance liquid chromatography (HPLC) with a C18 column.

HPLC Quantification Protocol

-

Sample Preparation: Extract a known weight of dried algal powder with a suitable solvent. Filter the extract through a 0.45 µm filter.

-

HPLC System: Use a reverse-phase C18 column.

-

Mobile Phase: A gradient of acetonitrile and water is typically used.

-

Detection: Monitor the eluent at a wavelength of 254 nm.

-

Quantification: Prepare a standard curve using purified this compound of known concentrations. Calculate the concentration of this compound in the algal extracts by comparing their peak areas to the standard curve.

Conclusion

This compound is a testament to the chemical ingenuity of marine algae. Its role as a potent defense compound underscores its ecological importance, while its diverse and powerful biological activities highlight its potential as a lead molecule for the development of new therapeutic agents, particularly in the field of oncology. This technical guide provides a foundational understanding of this compound, offering valuable data and methodologies to spur further research into its mechanisms of action and potential applications. The continued exploration of this fascinating sesquiterpenoid promises to yield new insights into both marine chemical ecology and human health.

References

- 1. researchgate.net [researchgate.net]

- 2. medkoo.com [medkoo.com]

- 3. This compound | C21H26O6 | CID 5311436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. Separation and purification of caulerpin from algal Caulerpa racemosa by simulated moving bed chromatography [ouci.dntb.gov.ua]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. An Efficient and Quick Analytical Method for the Quantification of an Algal Alkaloid Caulerpin Showed In-Vitro Anticancer Activity against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound - Wiktionary, the free dictionary [en.wiktionary.org]

- 11. DOT Language | Graphviz [graphviz.org]

- 12. researchgate.net [researchgate.net]

- 13. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

Spectroscopic and Mechanistic Characterization of Caulerpenyne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data used for the characterization of caulerpenyne, a prominent sesquiterpenoid isolated from invasive species of the green algae genus Caulerpa. The document details its nuclear magnetic resonance (NMR) and mass spectrometry (MS) profiles, outlines experimental protocols for its isolation and analysis, and explores its biological mechanisms of action through signaling pathway diagrams.

Spectroscopic Data for this compound Characterization

The structural elucidation of this compound relies heavily on one-dimensional and two-dimensional NMR spectroscopy, as well as mass spectrometry. The following tables summarize the key quantitative data for the characterization of this molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| 1 | 7.25 | d | 1.5 |

| 3 | 5.90 | s | |

| 4 | 7.75 | d | 1.5 |

| 5 | 5.15 | d | 9.5 |

| 7 | 5.30 | m | |

| 10 | 2.10 | m | |

| 11 | 2.25 | m | |

| 12 | 1.65 | s | |

| 13 | 4.60 | s | |

| 14 | 1.70 | s | |

| 15 | 2.05 | s | |

| OAc | 2.15, 2.18 | s |

Note: Data is compiled from various sources and may vary slightly based on the solvent and instrument used.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) ppm |

| 1 | 138.5 |

| 2 | 121.0 |

| 3 | 115.8 |

| 4 | 140.2 |

| 5 | 124.5 |

| 6 | 135.0 |

| 7 | 123.0 |

| 8 | 39.8 |

| 9 | 26.5 |

| 10 | 35.5 |

| 11 | 28.0 |

| 12 | 17.7 |

| 13 | 110.0 |

| 14 | 25.7 |

| 15 | 16.0 |

| C=O (OAc) | 169.5, 170.0 |

| CH₃ (OAc) | 20.5, 20.7 |

Note: Data is compiled from various sources and may vary slightly based on the solvent and instrument used.

Table 3: Mass Spectrometry Data for this compound

| Ionization Mode | Mass Analyzer | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| ESI | Q-TOF | 429.2221 | 387, 327, 285 |

Note: Fragmentation patterns can vary depending on the collision energy and instrument parameters.

Experimental Protocols

2.1. Isolation and Purification of this compound

A common method for the isolation of this compound from Caulerpa taxifolia is as follows:

-

Extraction: Freshly collected algae are typically extracted with a mixture of dichloromethane and methanol (2:1 v/v). The crude extract is then partitioned between ethyl acetate and water.

-

Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate.

-

Purification: Fractions containing this compound are further purified by high-performance liquid chromatography (HPLC) using a C18 column and a mobile phase of methanol and water to yield the pure compound.

2.2. Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a Bruker Avance spectrometer at 400 or 600 MHz for proton and 100 or 150 MHz for carbon, respectively. Deuterated chloroform (CDCl₃) is a commonly used solvent, and chemical shifts are referenced to the residual solvent signals. 2D NMR experiments (COSY, HSQC, HMBC) are essential for the complete and unambiguous assignment of all proton and carbon signals.

-

Mass Spectrometry: High-resolution mass spectra are often obtained using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer to determine the elemental composition. Tandem mass spectrometry (MS/MS) experiments are performed to study the fragmentation pattern and confirm the structure.

Signaling Pathways and Mechanisms of Action

This compound has been shown to exhibit a range of biological activities, including antiproliferative and neurotoxic effects. The following diagrams illustrate some of the key molecular mechanisms.

3.1. Antiproliferative and Cytotoxic Effects

This compound has demonstrated significant antiproliferative activity against various cancer cell lines.[1] Its mechanism involves the disruption of the microtubule network, which is crucial for cell division, leading to cell cycle arrest and apoptosis.[2][3]

References

- 1. Cell growth inhibitory effects of this compound, a sesquiterpenoid from the marine algae Caulerpa taxifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound from Caulerpa taxifolia has an antiproliferative activity on tumor cell line SK-N-SH and modifies the microtubule network - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Chloroplast-Localized Biosynthesis of the Caulerpenyne Sesquiterpene Backbone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caulerpenyne is a prominent sesquiterpene secondary metabolite produced by green algae of the genus Caulerpa, most notably the invasive species Caulerpa taxifolia.[1][2] This molecule is of significant interest to the scientific and pharmaceutical communities due to its wide range of biological activities, including cytotoxic, neurotoxic, and lipoxygenase inhibitory effects.[3][4][5] this compound constitutes a major component of the alga's chemical defense mechanism, with concentrations that can exceed 1.3% of the alga's wet weight.[1] Understanding the biosynthesis of its unique sesquiterpene backbone is crucial for potential biotechnological production and the development of novel therapeutic agents. This technical guide provides a detailed overview of the current knowledge on the biosynthesis of the this compound backbone, focusing on its subcellular localization, precursor pathways, and key transformations.

The Biosynthetic Pathway: A Chloroplastic Process via the MEP Pathway

The biosynthesis of the sesquiterpene backbone of this compound in Caulerpa taxifolia is a fascinating example of metabolic compartmentalization. Research based on stable-isotope labeling studies has definitively shown that this process occurs within the chloroplasts.[1][6][7] This is in contrast to the biosynthesis of many other sesquiterpenes in higher plants, which typically occurs in the cytoplasm via the mevalonate (MVA) pathway.[1]

The chloroplastic location dictates that the biosynthesis of the isoprene units, the fundamental building blocks of terpenes, proceeds via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway .[1][6][7] This pathway utilizes pyruvate and glyceraldehyde-3-phosphate, intermediates of photosynthesis, to produce isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).

These five-carbon (C5) units are then sequentially condensed to form geranyl pyrophosphate (GPP, C10) and subsequently farnesyl pyrophosphate (FPP, C15) . FPP is the universal precursor for all sesquiterpenes, including the backbone of this compound.[8][9][10][11]

In contrast to the sesquiterpene core, the acetyl residues that are characteristic of the final this compound molecule are derived from a cytosolic source, highlighting a cross-compartmental collaboration in the assembly of the final natural product.[1][6][7]

Proposed Biosynthetic Scheme

The following diagram illustrates the established steps in the formation of the farnesyl pyrophosphate precursor to the this compound backbone within the chloroplast of Caulerpa taxifolia.

Caption: Biosynthetic pathway of the this compound backbone in Caulerpa taxifolia.

The Role of Sesquiterpene Synthases: The Uncharted Step

While the formation of FPP via the MEP pathway is well-established, the specific enzyme(s) responsible for the cyclization and rearrangement of FPP to form the unique carbon skeleton of this compound have not yet been characterized. This critical step is catalyzed by a class of enzymes known as terpene synthases or terpene cyclases .

These enzymes are responsible for the vast diversity of terpene structures found in nature. They catalyze the ionization of the pyrophosphate group from FPP, generating a carbocation that then undergoes a series of complex, enzyme-controlled cyclizations and rearrangements to yield the final hydrocarbon backbone. The identification and characterization of the specific sesquiterpene synthase(s) involved in this compound biosynthesis represent a key knowledge gap and an exciting area for future research.

Experimental Protocols: Elucidating the Pathway through Stable Isotope Labeling

The elucidation of the this compound backbone's biosynthetic origin was achieved through feeding experiments with stable isotope-labeled precursors. While the detailed experimental parameters from the original studies are not fully available in the public domain, this section outlines a generalized protocol for such an experiment based on established methodologies in the field.

General Experimental Workflow for Stable Isotope Labeling

Caption: Generalized workflow for stable isotope labeling experiments.

Methodological Details

-